molecular formula C24H17ClF2N2O2 B2501459 (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one CAS No. 2092923-21-0

(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Cat. No.: B2501459
CAS No.: 2092923-21-0
M. Wt: 438.86
InChI Key: XMSLRELXMCKGCB-DEOSSOPVSA-N
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Description

VU 6008667 is a selective negative allosteric modulator of the muscarinic acetylcholine receptor subtype 5 (M5). It has shown high central nervous system penetration and is primarily used in scientific research .

Preparation Methods

The synthesis of VU 6008667 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution states .

Chemical Reactions Analysis

VU 6008667 undergoes various chemical reactions, including:

Mechanism of Action

VU 6008667 exerts its effects by selectively binding to the muscarinic acetylcholine receptor subtype 5 (M5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to changes in cellular signaling pathways. The compound’s high central nervous system penetration allows it to effectively modulate these pathways in the brain .

Comparison with Similar Compounds

VU 6008667 is unique in its high selectivity and central nervous system penetration compared to other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in their specific interactions with the muscarinic acetylcholine receptor subtype 5 (M5) and their overall biological effects.

Properties

IUPAC Name

(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSLRELXMCKGCB-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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